Formation of the pyridazine ring: This can be achieved through various cyclization reactions using suitable precursors. []
Introduction of substituents: Substituents like ethoxy, ethylsulfonyl, and benzamide groups can be introduced using appropriate reactions at specific positions on the pyridazine ring. [, ]
Molecular Structure Analysis
Planar pyridazine ring: The pyridazine ring system is likely planar due to the aromatic nature of the heterocycle. []
Chemical Reactions Analysis
Electrophilic aromatic substitution: Pyridazines can undergo electrophilic substitution reactions at available carbon atoms on the ring. []
Nucleophilic substitution: Depending on the substituents present, nucleophilic substitution reactions might be possible. []
Mechanism of Action
Enzyme inhibition: Many pyridazine derivatives are known to act as enzyme inhibitors. [, , ]
Receptor binding: Pyridazines can exhibit affinity for various receptors, potentially modulating their activity. [, ]
Applications
Antimicrobial activity: Some pyridazine derivatives exhibit antimicrobial properties against various bacteria and fungi. [, ]
Cardiotonic activity: Certain pyridazine derivatives have shown cardiotonic effects, potentially useful for treating heart conditions. []
Neuronal nicotinic acetylcholine receptor (nAChR) modulation: Some pyridazine derivatives act as agonists or antagonists of nAChRs, which are implicated in cognitive function and neurodegenerative disorders. [, , ]
Anti-inflammatory activity: Pyridazines have been investigated for their potential anti-inflammatory properties. []
Compound Description: N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide is a novel derivative synthesized as part of a study focusing on preparing new N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)phenyl)benzamide and sulphonamide compounds. [] These derivatives were evaluated for their antimicrobial activities against various microorganisms and demonstrated good to moderate activity. []
Relevance: This compound is structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide by sharing the core structure of an N-(3-substituted phenyl)benzamide. Both compounds feature a pyridazine ring system, although with different substituents at the 6-position (methyl-[1,2,4]triazolo group vs. ethylsulfonyl). []
Compound Description: N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide represents another novel derivative synthesized in the same study as the previous compound. [] This derivative also exhibited good to moderate antimicrobial activity against tested microorganisms. []
Compound Description: 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 1c) is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative synthesized and evaluated for cardiotonic activity. [] This compound exhibited a clear cardiotonic effect compared to Levosimendan (CAS 141505-33-1), another 3(2H)-pyridazinone derivative. []
Compound Description: 4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 1d) is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that displayed significant cardiotonic activity in comparison to Levosimendan. []
Relevance: Similar to compound 1c, this compound shares the benzamide-substituted phenyl core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds contain a pyridazine ring, albeit with different substitution patterns and saturation. []
Compound Description: 3-Methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 2a) is another derivative belonging to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class synthesized and investigated for its cardiotonic properties. [] It showed a clear cardiotonic effect when compared to Levosimendan. []
Relevance: This compound shares the benzamide-substituted phenyl motif with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds incorporate a pyridazinone ring system, with differences in substitution patterns and saturation levels. []
Compound Description: 4-Amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 2d) is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that showed pronounced cardiotonic activity compared to Levosimendan. []
Relevance: Like the other compounds in this series, this derivative shares the benzamide-substituted phenyl core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both also feature a pyridazinone ring, but with variations in the substitution patterns and saturation levels. []
4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Compound Description: 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was analyzed in a study focusing on the crystal structures and Hirshfeld surface analyses of two pyridazinone derivatives. [] In the crystal structure of this compound, adjacent molecules form inversion dimers with an (8) ring motif linked by a pair of N—H⋯O hydrogen bonds. []
Compound Description: Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate is the second pyridazinone derivative whose crystal structure and Hirshfeld surface analysis were investigated in the same study as the previous compound. [] Its crystal structure is characterized by intermolecular C—H⋯O interactions. []
Relevance: This compound shares the tetrahydropyridazinone core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, despite differences in specific substitutions on the ring. []
Compound Description: (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) is a novel high-affinity α7 neuronal nicotinic acetylcholine receptor agonist. [, ] This radioligand was characterized for its binding properties in both rat and human brain tissue and displayed excellent binding characteristics. [, ]
Relevance: This compound shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. [, ] Despite the presence of different functional groups on the pyridazine ring (phenyl vs. ethylsulfonyl), the shared core structure demonstrates a structural relationship between these compounds. [, ]
Compound Description: N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3) is a compound previously described as a "GPR39-selective" agonist. [] It was used in a study investigating the activity of novel GPR39 agonists identified through small-molecule screening. []
Relevance: Although not directly structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, GPR39-C3 was used as a benchmark compound in a study that explored the signaling of related GPR39 agonists, highlighting the significance of research related to this receptor target. []
Compound Description: 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) was initially identified as a kinase inhibitor but later discovered to be a novel GPR39 agonist. [] Its signaling properties were characterized and compared with GPR39-C3, revealing a potential for probe-dependent and pathway-dependent allosteric modulation by zinc. []
Compound Description: 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771) is another compound originally characterized as a kinase inhibitor but later recognized as a novel GPR39 agonist. [] Its signaling profile, similar to LY2784544, demonstrated potential for allosteric modulation by zinc. []
Relevance: Despite its distinct structure from 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, this compound is grouped within the same research context due to its newly identified activity as a GPR39 agonist. []
Compound Description: 5-(6-[(3R)-1-azabicyclo[2,2,2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107) is a selective high-affinity α7 neuronal nicotinic acetylcholine receptor agonist. [] Its pharmacological profile was extensively characterized in vitro, demonstrating its potential as a tool for investigating the roles of α7 nAChRs in pharmacological studies. []
Relevance: This compound shares the pyridazine ring system with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, suggesting a structural link. Notably, ABT-107 targets the same receptor subtype as (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539), highlighting the importance of pyridazine-containing compounds in α7 nAChR research. []
N-(6-phenylpyridazin-3-yl)-pyrazole derivatives
Compound Description: A series of N-(6-phenylpyridazin-3-yl)-pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. [] These compounds exhibited varying degrees of antimicrobial efficacy, with some showing significant activity compared to standard drugs. []
Relevance: This class of compounds shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, demonstrating a clear structural relationship despite the difference in the substituent at position 6 of the pyridazine ring (phenyl vs. ethylsulfonyl). []
Compound Description: A series of N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines were synthesized as part of a research program focused on developing novel antimicrobial agents. [] These compounds, alongside the aforementioned N-(6-phenylpyridazin-3-yl)-pyrazole derivatives, were tested for their antimicrobial activity and showed promising results. []
Relevance: This class of compounds, similarly to the N-(6-phenylpyridazin-3-yl)-pyrazole derivatives, shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. This shared structural motif highlights the importance of 6-substituted pyridazine derivatives in medicinal chemistry. []
N-acyclic nucleosides of N-(6-phenylpyridazin-3-yl)-pyrazoles and N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines
Compound Description: N-acyclic nucleosides were synthesized from the previously mentioned N-(6-phenylpyridazin-3-yl)-pyrazoles and N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines. [] These nucleosides were also evaluated for their antimicrobial activity, demonstrating the potential of pyridazine-based compounds in this therapeutic area. []
Relevance: These N-acyclic nucleosides are structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide through their common origin from pyridazine-based scaffolds. Although these compounds have more complex structures, their connection to the simpler pyridazine derivatives highlights the versatility of this chemical class in medicinal chemistry. []
Relevance: The compound shares the core structure of a substituted pyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds showcase the presence of substituted pyridazine rings within larger molecular frameworks, highlighting the potential for structural diversity within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.